5-(4-bromophenyl)-3-chloro-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-BROMOPHENYL)-3-CHLORO-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[15-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[15-a]pyrimidine core, followed by the introduction of the bromophenyl, chloromethyl, and trifluoromethoxyphenyl groups through various substitution reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation and reduction can modify the functional groups present.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of multiple halogen atoms can enhance its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests it could interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties due to its halogenated structure.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-CHLORO-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can form strong interactions with these targets, potentially inhibiting or modulating their activity. The trifluoromethyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-3-CHLORO-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
- 5-(4-BROMOPHENYL)-3-CHLORO-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups. The presence of bromine, chlorine, and trifluoromethyl groups in a single molecule provides a distinct set of chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity due to its unique structure.
Properties
Molecular Formula |
C22H12BrClF6N4O2 |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-chloro-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H12BrClF6N4O2/c1-33(13-6-8-14(9-7-13)36-22(28,29)30)20(35)18-17(24)19-31-15(11-2-4-12(23)5-3-11)10-16(21(25,26)27)34(19)32-18/h2-10H,1H3 |
InChI Key |
UBHMLZIKQWKKIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
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